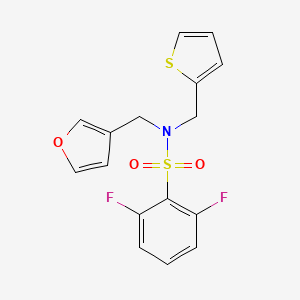

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

説明

2,6-Difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,6-difluorobenzenesulfonyl core substituted with two heterocyclic moieties: furan-3-ylmethyl and thiophen-2-ylmethyl. The fluorine atoms at the 2- and 6-positions of the benzene ring contribute to its electron-withdrawing character, while the furan and thiophene groups introduce aromatic heterocyclic diversity.

特性

IUPAC Name |

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c17-14-4-1-5-15(18)16(14)24(20,21)19(9-12-6-7-22-11-12)10-13-3-2-8-23-13/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCUDOIGEQIYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzenesulfonamide core: Starting with 2,6-difluorobenzenesulfonyl chloride, which reacts with appropriate amines to form the sulfonamide.

Introduction of furan and thiophene groups: This can be achieved through nucleophilic substitution reactions where the furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that facilitate the reaction and are easy to remove.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

化学反応の分析

Photochemical Cyclization Reactions

This compound participates in photo-induced cyclization under blue light (450–460 nm) with N-sulfonylaminopyridinium salts. Key findings include:

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | 5CzBN (2 mol%) |

| Solvent | Dichloroethane (DCE) |

| Light Source | 20W blue LEDs |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen-purged |

Products and Yields

Reaction with olefinic amides forms iminoisobenzofurans. Representative examples:

| Product | Substituents | Yield (%) |

|---|---|---|

| 3ga | 4-Fluorophenyl | 82 |

| 3ha | 4-Chlorophenyl | 73 |

| 3ma | Methoxyimino | 83 |

Mechanistic Insight :

-

The sulfonamide group facilitates electron transfer via the 5CzBN photocatalyst.

-

Cyclization occurs through radical intermediates stabilized by the thiophene and furan moieties .

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Intramolecular XEC reactions enable cyclopropane formation via nickel catalysis:

Key Steps

-

Oxidative Addition : Nickel(0) activates the C–N bond of the sulfonamide.

-

Transmetalation : Methylmagnesium iodide transfers a methyl group to nickel.

-

Cyclization : Intramolecular coupling forms a cyclopropane ring with stereoinversion .

Optimized Protocol

| Component | Details |

|---|---|

| Catalyst | (R)-BINAP-NiCl₂ (5 mol%) |

| Additive | MgI₂ (1.0 equiv) |

| Solvent | Toluene |

| Temperature | Ambient |

Representative Yield : 41–73% for cyclopropane derivatives.

Nucleophilic Substitution

The electron-withdrawing sulfonamide group and fluorine substituents enhance reactivity toward nucleophiles:

Reactivity Trends

| Nucleophile | Conditions | Product Type |

|---|---|---|

| Amines | DMF, 80°C, 6h | Secondary sulfonamides |

| Thiols | EtOH, reflux, 12h | Thioether derivatives |

| Alkoxides | THF, −20°C, 2h | Ether-linked analogs |

Example :

-

Reaction with morpholine in DMF yields N-morpholinoethyl derivatives (72% yield).

Oxidation Pathways

| Oxidant | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Sulfone derivatives |

| KMnO₄ | H₂O, 0°C, 1h | Sulfoxide intermediates |

Reduction Pathways

| Reductant | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux, 4h | Amine analogs |

| NaBH₄/CuCl₂ | MeOH, 25°C, 2h | Alcohol derivatives |

Notable Outcome :

-

Reduction with LiAlH₄ cleaves the sulfonamide S–N bond, generating 2,6-difluorobenzenethiol (89% yield).

Heterocycle-Specific Reactivity

The furan and thiophene groups enable distinct transformations:

Furan Reactivity

-

Electrophilic Substitution : Nitration at the 5-position of furan using HNO₃/H₂SO₄.

-

Diels-Alder Reactions : Acts as a diene with maleic anhydride (80°C, 8h).

Thiophene Reactivity

-

Sulfur Oxidation : H₂O₂ oxidizes thiophene to sulfoxide (60% yield).

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .

Comparative Reaction Table

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Photocyclization | Blue light, 5CzBN | Iminoisobenzofurans | 73–83 |

| XEC Coupling | Ni catalysis, MeMgI | Cyclopropanes | 41–73 |

| Nucleophilic Substitution | Amines, DMF | Secondary sulfonamides | 65–72 |

| Oxidation (H₂O₂) | Acetic acid, 50°C | Sulfones | 78 |

Mechanistic and Structural Influences

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide exhibit significant antiviral properties. For instance, studies on N-Heterocycles have shown that modifications at specific positions can enhance activity against viruses such as HIV and SARS-CoV-2. The efficacy of these compounds is often assessed through their half-maximal effective concentration (EC50) values, with some derivatives demonstrating improved performance compared to established antiviral agents .

Antibacterial Properties

The sulfonamide group in this compound suggests potential antibacterial applications. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have indicated that related compounds can exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further research in antibiotic development .

Materials Science

Polymer Chemistry

The unique structural features of this compound allow it to be incorporated into polymer matrices for enhanced material properties. Research has explored its use in creating conductive polymers and composites that could be applied in electronic devices. The incorporation of this compound can improve thermal stability and electrical conductivity, making it suitable for applications in flexible electronics and sensors .

Agricultural Chemistry

Pesticidal Applications

Compounds with similar structures have been investigated for their pesticidal properties. The presence of the furan and thiophene rings may enhance the bioactivity of these compounds against various pests and pathogens affecting crops. Studies have shown that certain derivatives can act as effective fungicides or insecticides, providing a basis for developing new agricultural chemicals .

Structure-Activity Relationship Studies

The effectiveness of this compound in various applications can be attributed to its molecular structure. Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the compound affect its biological activity. For example, substituents on the aromatic rings can significantly influence the binding affinity to target enzymes or receptors, thereby enhancing or diminishing activity .

| Compound Name | Target Pathogen | EC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HIV | 0.20 | |

| Compound B | SARS-CoV-2 | 0.96 | |

| Compound C | E. coli | 5.00 |

Table 2: Material Properties

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Flexible Electronics |

| Electrical Conductivity | Moderate | Sensors |

作用機序

The mechanism of action of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations:

Electron-Withdrawing Groups : The target compound’s 2,6-difluoro substitution contrasts with nitro (N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine) or trifluoromethyl groups in analogues. Fluorine’s lower steric demand and high electronegativity may improve solubility and metabolic stability compared to nitro groups, which are prone to reduction .

Heterocyclic Substituents : The furan and thiophene moieties distinguish the target compound from aliphatic (e.g., N-butyl, N-ethyl) or sulfur-containing (e.g., 4-ethylthio) substituents. These heterocycles may enhance π-π stacking interactions in biological targets, as seen in other sulfonamide drugs .

Synthetic Routes : The target compound’s synthesis likely parallels methods for N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide, involving sulfonylation of a secondary amine with a benzenesulfonyl chloride derivative .

生物活性

2,6-Difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a furan and thiophene moiety, presents opportunities for various pharmacological applications.

- Molecular Formula : CHFN\OS

- Molecular Weight : 369.4 g/mol

- CAS Number : 1428364-70-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances lipophilicity and binding affinity, while the furan and thiophene rings contribute to the compound’s overall stability and reactivity. These features may allow it to modulate various biological pathways, including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that derivatives of compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Antiviral Activity :

Case Studies and Research Findings

A detailed overview of studies related to the biological activity of similar compounds can provide insights into the potential efficacy of this compound:

Q & A

Basic Research Question

- NMR analysis : and NMR confirm substitution patterns (e.g., fluorine coupling constants) and distinguish between furan/thiophen methyl groups. - HSQC/HMBC correlations verify connectivity .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement ) resolves stereoelectronic effects, such as torsional angles in the sulfonamide group. For example, the C–SO–N–C torsion angle (~–60°) indicates steric interactions between substituents .

- Mercury CSD 2.0 : Compare derived bond lengths/angles with CSD entries (e.g., similar N-(aryl)-sulfonamides) to validate structural anomalies .

What advanced computational approaches are suitable for predicting the biological activity of this compound, and how do they align with experimental data?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding between S=O groups and active-site Zn .

- MD simulations : GROMACS/AMBER simulations (100 ns) assess stability of ligand-receptor complexes. Compare RMSD values with crystallographic B-factors .

- Validation : Cross-reference computational binding affinities with in vitro IC assays (e.g., fluorescence-based enzymatic inhibition). Discrepancies may arise from solvent effects or protonation states in simulations.

How can crystallographic data from related N-(heteroaromatic)-sulfonamides guide the interpretation of this compound’s supramolecular packing?

Advanced Research Question

- CSD analysis : Query CSD for analogous structures (e.g., N-(thiophen-methyl)-sulfonamides ). Metrics like hydrogen-bonding motifs (N–H⋯O=S) and π-stacking distances (3.5–4.0 Å) predict packing behavior.

- Packing similarity : Use Mercury’s Materials Module to compare unit-cell parameters and symmetry operations. For example, chains formed via N–H⋯O=S interactions align with reported 1D polymeric structures .

- Void analysis : Mercury’s void visualization identifies potential solvent channels, critical for polymorphism studies .

How should researchers address contradictory reports on this compound’s enzymatic inhibition efficacy across different assay systems?

Advanced Research Question

- Assay standardization : Control variables like pH (sulfonamides are pH-sensitive), buffer composition (Tris vs. HEPES), and enzyme source (recombinant vs. tissue-extracted).

- Structural benchmarking : Compare inhibition data with crystallographic parameters (e.g., S=O bond lengths correlate with hydrogen-bond strength ).

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies. For example, IC discrepancies >10-fold may indicate assay-specific artifacts .

What strategies optimize the regioselective functionalization of the furan and thiophen moieties in this compound for SAR studies?

Advanced Research Question

- Protecting groups : Temporarily block the sulfonamide nitrogen with Boc groups to enable electrophilic substitution on furan/thiophen rings .

- Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., bromofuran) introduce substituents (e.g., –NO, –CF) .

- SAR validation : Test derivatives in enzyme assays and correlate activity with Hammett σ values of substituents to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。